![molecular formula C21H15BrN2OS2 B2533079 4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476284-58-9](/img/structure/B2533079.png)

4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

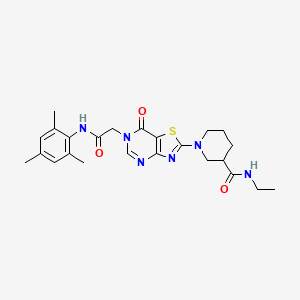

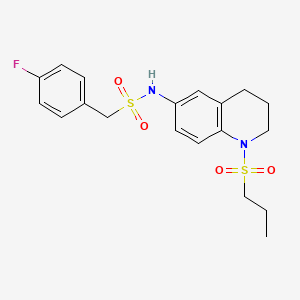

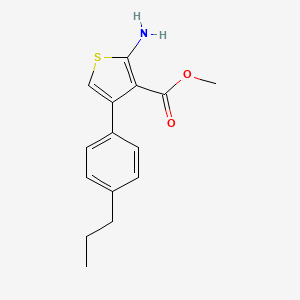

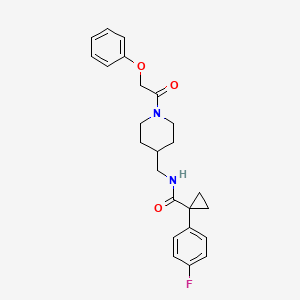

The compound "4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide" is a benzamide derivative, which is a class of compounds known for their biological activity and potential in medicinal chemistry. Benzamide derivatives are often explored for their therapeutic properties, including anticancer, antifungal, and anti-inflammatory activities. The structure of the compound suggests the presence of a bromothiophene and a thiazole ring, which are important pharmacophores in drug design .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl component and an amine. In the context of similar compounds, the synthesis can be achieved through various methods, including microwave-assisted synthesis, multicomponent reactions, and base-catalyzed cyclization . These methods provide efficient routes to obtain the desired products with good yields. The use of microwave irradiation, in particular, has been noted for its efficiency and cleaner reaction profiles .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of benzamide moieties coupled with other heterocyclic systems such as thiadiazole, thiazole, or oxothiazolidine rings . X-ray diffraction studies and spectral analysis are commonly used to confirm the structures of these compounds . The presence of substituents like bromine can influence the molecular conformation and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including the formation of Schiff's bases, cyclization reactions, and interactions with bromine to form bromoacetone in situ . These reactions are often utilized in the synthesis of the compounds and can be influenced by factors such as the presence of catalytic bases or the use of microwave irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of heteroatoms and aromatic systems contributes to their potential biological activity. The compounds often exhibit good oral drug-like behavior, as predicted by ADMET properties . The crystal packing is typically stabilized by hydrogen bonds and π-interactions, which can be analyzed through Hirshfeld surface analysis and DFT calculations . These interactions are crucial for the stability and solubility of the compounds, which are important factors in drug development.

Applications De Recherche Scientifique

Supramolecular Chemistry Applications

Benzothiazole derivatives, due to their unique structural features, are crucial in the development of supramolecular assemblies. These compounds, including benzothiazole-based molecules, can form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding and π-π interactions. Such assemblies have significant potential in nanotechnology, polymer processing, and biomedical applications. The adaptable nature of these molecules allows for their utilization in creating novel materials with specific functions, ranging from self-healing materials to drug delivery systems (Cantekin, Palmans, & de Greef, 2012).

Pharmacological Applications

Benzothiazoles and thiazolidinones, which are structurally similar to the compound , have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The diverse biological activities of these compounds make them valuable scaffolds for drug discovery and development. Specifically, derivatives of benzothiazole have been explored for their potential as anticancer, anti-inflammatory, and antioxidant agents, providing a starting point for rational drug design (Ahmed et al., 2012; ArunlalV. et al., 2015).

Material Science Applications

The incorporation of benzothiazole and thiazolidinone moieties into π-extended conjugated systems has been shown to be valuable for the creation of novel optoelectronic materials. These compounds are integral to the development of luminescent small molecules, electroluminescent materials, and components for organic light-emitting diodes (OLEDs). The structural flexibility of benzothiazoles allows for the fabrication of materials with tailored properties for specific applications in optoelectronics and sensing technologies (Lipunova et al., 2018).

Propriétés

IUPAC Name |

4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN2OS2/c22-19-11-10-18(27-19)17-13-26-21(23-17)24-20(25)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXPLQARZOETAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2532999.png)

![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2533000.png)

![6-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2533002.png)

![N-phosphono-L-alanine, P-->6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile](/img/structure/B2533007.png)

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2533011.png)

![Methyl [6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B2533013.png)

![N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2533014.png)

![(1R,5S)-8-(methylsulfonyl)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2533015.png)